Brevinin-2-related peptide
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIWDTIKSMGKVFAGKILQNL |
Origin of Product |
United States |
Discovery, Classification, and Biogenesis
The study of Brevinin-2-related peptides has provided valuable insights into the evolution of amphibian host defense mechanisms and has opened avenues for the potential development of new therapeutic agents.
Historical Discovery and Early Characterization
The journey into the world of brevinins began in 1992 when the first members of this superfamily, Brevinin-1 (B586460) and Brevinin-2 (B1175259), were isolated from the skin of the Japanese frog, Rana brevipoda porsa. nih.gov These initial studies revealed peptides with potent microbicidal activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov Brevinin-2 was distinguished from Brevinin-1 by its longer amino acid sequence, typically around 33-34 residues compared to the approximately 24 residues of Brevinin-1. nih.gov A key structural feature identified in many of these early-characterized peptides was a C-terminal disulfide-bridged cyclic heptapeptide (B1575542), often referred to as the "Rana box". nih.gov
Taxonomic Distribution and Species-Specific Variants
Brevinin-2-related peptides have been identified in a wide array of frog species, particularly within the Ranidae family. Their distribution is predominantly noted in Eurasian frog species, with a notable absence in North American ranids. nih.gov The primary structure of these peptides exhibits considerable variation even between closely related species, making them valuable molecular markers for phylogenetic studies. Below are tables detailing some of the Brevinin-2-related peptides isolated from Rana, Lithobates, Hylarana, and Microhyla species.
Interactive Data Table: Brevinin-2-Related Peptides in Rana Species
| Peptide Name | Species of Origin | Amino Acid Sequence |
| Brevinin-2 | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQC |
| Brevinin-2E | Rana esculenta | GIMDTLKNLAKTAGKGALQSLLNK-ASCKLSGQC |
| Brevinin-2Eg | Rana esculenta | GIMDTLKNLA KTAGKGALQS LLNHASCK LSGQC |
| Brevinin-2Eh | Rana esculenta | GIMDTLKNLA KTAGKGALQS LLNHASCKL SKQC |
| Brevinin-2PRa | Rana pirica | Not specified in search results |
Interactive Data Table: Brevinin-2-Related Peptides in Lithobates Species
| Peptide Name | Species of Origin | Amino Acid Sequence |
| Brevinin-2-related peptide (B2RP) | Lithobates septentrionalis | GIWDTIKSMGKVFAGKILQNL-NH2 |
Interactive Data Table: Brevinin-2-Related Peptides in Hylarana Species
| Peptide Name | Species of Origin | Amino Acid Sequence |
| Brevinin-2GU | Hylarana guntheri | Not specified in search results |
| Brevinin-2GUb | Hylarana guentheri | Not specified in search results |
| Brevinin-GR23 | Hylarana guentheri | Not specified in search results |
Interactive Data Table: Brevinin-2-Related Peptides in Microhyla Species
| Peptide Name | Species of Origin | Amino Acid Sequence |
| Brevinin-2MP | Microhyla pulchra | GVITDTLKGVAKTVAAELLRKAHCKLTNSC |
Classification within the Brevinin Superfamily: Brevinin-1 and Brevinin-2 Subfamilies
The Brevinin superfamily is a large and diverse group of antimicrobial peptides. Based on structural and sequential similarities, this superfamily is broadly categorized into two main subfamilies: Brevinin-1 and Brevinin-2. nih.gov
Brevinin-1 Subfamily: These peptides are generally shorter, consisting of approximately 24 amino acid residues. nih.gov
Brevinin-2 Subfamily: Members of this subfamily are longer, typically containing 33–34 amino acids. nih.govmdpi.com
While both subfamilies often possess the characteristic C-terminal "Rana box," the primary amino acid sequences show significant divergence. nih.govnih.gov The Brevinin superfamily itself is part of a larger classification of antimicrobial peptides from ranid frogs, which includes other families like Esculentin, Japonicin, Nigrocin, Palustrin, Ranacyclin, Ranalexin, Ranateurin, and Temporin. nih.govresearchgate.net
Gene Organization and Biosynthetic Pathways of Brevinin-2-related Peptides
The production of Brevinin-2-related peptides follows a typical pathway for secreted peptides. The genes encoding these peptides give rise to a precursor protein, or prepropeptide. This precursor has a conserved structural organization consisting of three distinct regions:
A highly conserved N-terminal signal peptide sequence: This region directs the nascent peptide to the secretory pathway.
An acidic propeptide region: This intervening sequence is located between the signal peptide and the mature peptide.
The C-terminal mature this compound sequence: This is the biologically active portion of the precursor. nih.gov
Following translation, the precursor protein undergoes a series of post-translational modifications. The signal peptide is cleaved off, and the acidic propeptide is excised to release the mature peptide. In many cases, the C-terminus of the mature peptide is amidated, a modification that can be crucial for its biological activity. nih.gov The presence or absence of the "Rana box" disulfide bridge is another key feature determined during the biosynthetic process. Interestingly, some Brevinin-2-related peptides, such as the one from Lithobates septentrionalis, naturally lack this cyclic domain and terminate with an amidated residue. nih.govnih.gov
Transcriptomic and Proteomic Approaches in this compound Identification
Modern high-throughput techniques have revolutionized the discovery and characterization of Brevinin-2-related peptides.
Transcriptomics: The analysis of mRNA from the skin of frogs allows for the identification of the genes encoding these peptides. By sequencing the transcripts (cDNA), researchers can deduce the full amino acid sequence of the prepropeptide, including the mature peptide, even before it is isolated. nih.gov This "shotgun" cloning approach has been instrumental in identifying novel Brevinin-2 variants. portlandpress.com
Proteomics: This approach involves the direct analysis of the peptides present in the frog's skin secretions. Techniques such as high-performance liquid chromatography (HPLC) are used to separate the complex mixture of peptides. Subsequently, mass spectrometry (MS), often in tandem (MS/MS), is employed to determine the precise molecular weight and amino acid sequence of the isolated peptides. portlandpress.commdpi.com This allows for the confirmation of the mature peptide sequences predicted from transcriptomic data and the identification of any post-translational modifications.
The combination of transcriptomic and proteomic strategies provides a powerful and comprehensive toolkit for the discovery and detailed characterization of the diverse array of Brevinin-2-related peptides in the amphibian world.
Molecular Structure and Conformation
Primary Amino Acid Sequence Analysis and Characterization
The primary structure, or amino acid sequence, of brevinin-2-related peptides is characterized by a degree of variability, yet with conserved regions that hint at their functional importance. These peptides are typically composed of 21 to 34 amino acid residues. nih.govresearchgate.net A notable example is Brevinin-2-related peptide (B2RP), first isolated from the mink frog Lithobates septentrionalis, with the sequence GIWDTIKSMGKVFAGKILQNL-NH2. researchgate.netnih.gov
Secondary and Tertiary Structural Features, including Alpha-Helical Conformation
A defining characteristic of brevinin-2-related peptides is their propensity to adopt an alpha-helical conformation, particularly in membrane-mimicking environments. researchgate.netfrontiersin.org In an aqueous solution, these peptides often exist in a random coil state. frontiersin.org However, upon encountering a bacterial membrane, they undergo a conformational change to form an amphipathic α-helix. frontiersin.orgnih.gov
Circular dichroism (CD) spectroscopy is a key technique used to study these structural transitions. For instance, CD spectra of brevinin-2MP in an SDS solution, which mimics a membrane environment, show the characteristic positive peak at 195 nm and two negative peaks at 208 and 222 nm, indicative of a predominantly α-helical structure. frontiersin.org In this environment, the α-helix can account for over 90% of the peptide's structure. frontiersin.org Similarly, Brevinin-2R demonstrates a mainly α-helical structure in the presence of 50% TFE (trifluoroethanol), another membrane-mimetic solvent. tums.ac.ir
This alpha-helical structure is crucial for the peptide's function, as it facilitates the interaction with and disruption of microbial cell membranes. mdpi.com The helix presents a hydrophobic face that can insert into the lipid bilayer and a hydrophilic face that remains exposed to the aqueous environment.
Significance of the C-terminal Disulfide-bridged "Rana Box" Motif and its Variants
Many peptides within the broader brevinin family possess a highly conserved C-terminal motif known as the "Rana box." mdpi.com This feature consists of a disulfide bridge formed between two cysteine residues, creating a cyclic heptapeptide (B1575542) loop, typically with the sequence Cys-(Xaa)4-5-Cys, where Xaa represents any amino acid. nih.govmdpi.com
However, a key distinction of brevinin-2-related peptides is the absence of this classic Rana box. researchgate.nettandfonline.com Peptides like B2RP from Lithobates septentrionalis lack the C-terminal cystine-bridged domain. researchgate.net Interestingly, research has shown that the Rana box is not always essential for the antimicrobial activity of brevinin-2 (B1175259) peptides. mdpi.comresearchgate.net In some cases, the removal of this motif can even lead to enhanced antimicrobial potency. nih.govmdpi.com This suggests that the N-terminal region of the peptide is a primary active fragment. researchgate.net Instead of the cyclic structure, many brevinin-2-related peptides feature a C-terminally amidated residue. nih.gov
Amphipathicity and Cationicity as Key Structural Determinants
The concepts of amphipathicity and cationicity are central to the structure and function of brevinin-2-related peptides. researchgate.nettums.ac.ir Cationicity refers to the net positive charge of the peptide, which arises from the presence of basic amino acid residues like lysine (B10760008) and arginine. This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. ju.edu.jo
Amphipathicity, or amphiphilicity, describes the spatial segregation of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues along the peptide backbone, particularly when it adopts its α-helical conformation. tums.ac.irju.edu.jo This arrangement creates a molecule with a distinct polar and non-polar face, which is a critical factor for its ability to interact with and disrupt the lipid bilayer of microbial membranes. mdpi.com
Studies on this compound analogs have demonstrated the importance of these two properties. For example, increasing the cationicity of B2RP by substituting a negatively charged aspartic acid with a positively charged lysine resulted in a significant increase in its antimicrobial potency without a corresponding increase in its toxicity to red blood cells. nih.gov Conversely, modifications that increase hydrophobicity and amphipathicity can sometimes lead to higher hemolytic activity. nih.govmdpi.com Therefore, the balance between cationicity and amphipathicity is a key determinant of both the efficacy and selectivity of these peptides. mdpi.comresearchgate.net
Biological Activities and Mechanistic Studies
Comprehensive Antimicrobial Spectrum
Brevinin-2-related peptides exhibit broad-spectrum activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govuaeu.ac.ae Their effectiveness extends to multidrug-resistant strains, making them subjects of significant research interest. nih.govwho.int
Brevinin-2-related peptides have demonstrated significant inhibitory effects against Gram-positive bacteria. mdpi.comfao.org Members of the Brevinin-2 (B1175259) family are noted for their potent activity against Staphylococcus aureus. mdpi.comresearchgate.netnih.gov For instance, Brevinin-2R shows activity against S. aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govtums.ac.ir The peptide Brevinin-GR23, a Brevinin-2-like peptide, had a minimum inhibitory concentration (MIC) of 16 μM against S. aureus. tandfonline.com
An analog of B2RP, created by substituting Asp(4) with Lys, resulted in a twofold increase in potency against Staphylococcus aureus, with a MIC of 12.5 μM. nih.govuaeu.ac.ae Another peptide, Brevinin-2ISb, has also been shown to effectively inhibit MRSA at low concentrations and can prolong the life of MRSA-infected C. elegans. mednexus.orgresearchgate.net B2RP-ERa, a peptide lacking the C-terminal cyclic domain, was active against clinical strains of MRSA with MIC values in the range of 25 to 50 µM. who.int
| Peptide | Bacterial Strain | MIC (μM) | Source |
|---|---|---|---|
| Brevinin-2-related peptide (B2RP) Analog ([Lys4]B2RP) | Staphylococcus aureus | 12.5 | nih.govuaeu.ac.ae |
| Brevinin-GR23 | Staphylococcus aureus | 16 | tandfonline.com |
| Brevinin-2PRa | Staphylococcus aureus | - | who.intelsevierpure.com |
| Brevinin-2R | Methicillin-Resistant Staphylococcus aureus (MRSA) | 6.25 | tums.ac.ir |
| B2RP-ERa | Methicillin-Resistant Staphylococcus aureus (MRSA) | 25 - 50 | who.int |
The Brevinin-2 family of peptides shows potent growth-inhibitory activity against various Gram-negative bacteria. researchgate.netnih.govnih.gov The original this compound (B2RP) from Lithobates septentrionalis and its analog [Lys(4)]B2RP demonstrated potent inhibition of multidrug-resistant Acinetobacter baumannii, with MIC values of 3-6 μM and 1.5-3 μM, respectively. nih.govuaeu.ac.ae B2RP was also found to inhibit susceptible A. baumannii at 29 μg/mL and multidrug-resistant isolates more effectively at 7–13.9 μg/mL. mdpi.comresearchgate.net
Similarly, Brevinin-2R displayed activity against Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov An analog of B2RP showed a fourfold increase in potency against E. coli, with a MIC of 6 μM. nih.govuaeu.ac.ae Furthermore, Brevinin-2PRa, isolated from the Hokkaido frog, showed high potency with MIC values between 6 and 12 μM against a range of clinical isolates of P. aeruginosa. who.intelsevierpure.comnih.gov This peptide was also active against E. coli and K. pneumoniae. elsevierpure.com
| Peptide | Bacterial Strain | MIC (μM) | Source |
|---|---|---|---|
| This compound (B2RP) | Multidrug-Resistant Acinetobacter baumannii | 3 - 6 | nih.govuaeu.ac.ae |
| [Lys4]B2RP (Analog) | Multidrug-Resistant Acinetobacter baumannii | 1.5 - 3 | nih.govuaeu.ac.ae |
| [Lys4]B2RP (Analog) | Escherichia coli | 6 | nih.govuaeu.ac.ae |
| Brevinin-2PRa | Pseudomonas aeruginosa (clinical isolates) | 6 - 12 | who.intelsevierpure.comnih.gov |
| Brevinin-2R | Escherichia coli | - | nih.gov |
| Brevinin-2R | Salmonella typhimurium | - | nih.gov |
| Brevinin-2R | Pseudomonas aeruginosa | - | nih.gov |
| Brevinin-2R | Klebsiella pneumoniae | - | nih.gov |
Certain Brevinin-2-related peptides have also been shown to possess antifungal properties. B2RP is active against the opportunistic yeast pathogen Candida albicans. who.int An analog of B2RP with increased cationicity demonstrated a twofold increase in potency against C. albicans, with a MIC of 6 μM. nih.govuaeu.ac.ae Another peptide, Brevinin-2R, isolated from Rana ridibunda, also displayed activity against both C. albicans and C. tropicalis. nih.gov
| Peptide | Fungal Strain | MIC (μM) | Source |
|---|---|---|---|
| [Lys4]B2RP (Analog) | Candida albicans | 6 | nih.govuaeu.ac.ae |
| Brevinin-2R | Candida albicans | - | nih.gov |
| Brevinin-2R | Candida tropicalis | - | nih.gov |
Bacterial biofilms present a significant challenge in treating infections due to their protective matrix. tandfonline.com Brevinin-2-related peptides have shown the ability to both inhibit biofilm formation and disrupt established biofilms. The peptide Brevinin-GR23 nearly inhibited all planktonic S. aureus bacteria from initial attachment at a concentration equal to its MIC (16 μM). tandfonline.com It also demonstrated disruption rates on immature (12-hour) and mature (24-hour) biofilms, although the efficacy decreased from 60% to 20% on mature biofilms. tandfonline.com This anti-biofilm activity is partly attributed to the peptide's ability to significantly reduce the production of extracellular polymeric substances (EPS) by planktonic S. aureus at sub-MIC concentrations. tandfonline.com Similarly, another peptide, tB2U-6K, demonstrated the capacity to inhibit the growth of biofilms. nih.gov
Mechanisms of Antimicrobial Action of Brevinin-2-related Peptides
The primary mechanism of action for most Brevinin-2-related peptides involves direct interaction with the microbial cell membrane, leading to its perturbation and disruption. tandfonline.commdpi.comresearchgate.net These cationic peptides are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org Upon binding, they adopt an α-helical structure which facilitates their interaction with the lipid bilayer. nih.govresearchgate.net
Two primary models are often proposed to explain how amphipathic α-helical peptides like B2RPs disrupt microbial membranes: the "barrel-stave" and the "carpet-like" models. nih.gov
Barrel-Stave Model : In this model, the peptides insert themselves into the membrane, orienting perpendicularly to the lipid bilayer. They then aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel through which ions and cellular contents can leak out, leading to cell death. nih.govmdpi.com
Carpet-Like Model : In this mechanism, the peptides first bind to the surface of the membrane, accumulating and covering it in a "carpet-like" manner. nih.govrsc.org This accumulation disrupts the curvature and stability of the membrane. Once a threshold concentration is reached, the peptides cause a detergent-like effect, dissolving the membrane into micelle-like structures and leading to its complete disintegration. nih.govrsc.org Evidence for Brevinin-GR23 suggests it increases bacterial membrane permeation, leading to the leakage of genomic DNA, which aligns with membrane disruption models. tandfonline.com The action of some brevinins is speculated to be a combination of pore formation and broader membrane disruption, consistent with aspects of both models. mdpi.com
Interactions with Bacterial Membrane Components
The primary mechanism by which many Brevinin-2-related peptides exert their antimicrobial activity is through the disruption of bacterial cell membranes. This interaction is largely governed by the peptide's physicochemical properties and the composition of the bacterial membrane.
Phospholipids: The initial contact between Brevinin-2-related peptides and bacteria is often an electrostatic attraction. The net positive charge of these peptides facilitates their interaction with the negatively charged components of bacterial membranes, such as anionic phospholipids. This association is a prerequisite for subsequent disruptive actions. Following this initial binding, the amphipathic nature of the peptides allows them to insert into the phospholipid bilayer, leading to membrane perturbation and, ultimately, bacterial cell death. This process can occur through various models, including the "barrel-stave" or "carpet-like" mechanisms, which describe the formation of pores or the destabilization of the membrane structure, respectively.
Lipopolysaccharides (LPS): In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS), which can act as a barrier to many antimicrobial agents. However, some Brevinin-2 family peptides have demonstrated the ability to interact with LPS. For instance, Brevinin-2GHk has been shown to have a binding affinity for LPS, with a dissociation constant (Kd) of 18.2±0.8 μmol/L. This interaction can neutralize the endotoxic effects of LPS and facilitate the peptide's access to the inner membrane. The binding process is often a two-step event, involving an initial electrostatic interaction between the cationic residues of the peptide and the negatively charged portions of LPS, followed by hydrophobic interactions with the lipid A moiety of LPS.
Intracellular Target Modulation
While membrane disruption is a primary mode of action, some evidence suggests that Brevinin-2-related peptides may also exert their effects by targeting intracellular components after penetrating the bacterial membrane.
Interference in Nucleic Acid Dynamics: Some antimicrobial peptides, after translocating across the bacterial membrane, can interact with intracellular nucleic acids. For example, the Brevinin-2-related-like peptide, Brevinin-GR23, has been observed to cause the leakage of genomic DNA from Staphylococcus aureus, indicating a disruption of membrane integrity that leads to the loss of genetic material. tandfonline.com This suggests that while not a direct modulation of nucleic acid dynamics in the traditional sense, the ultimate consequence of the peptide's action is a compromise of the cell's genetic integrity.
Inhibition of Protein Synthesis: The ability of Brevinin-2-related peptides to directly inhibit bacterial protein synthesis is not as well-established as their membrane-disruptive activities. However, some studies on other antimicrobial peptides have shown this as a potential mechanism. For instance, the proline-rich antimicrobial peptide, pyrrhocoricin, is known to inhibit protein synthesis. nih.gov In the context of viral infections, Brevinin-2GHk was found to inhibit the RNA replication and protein synthesis of the Zika virus (ZIKV). nih.gov While this is an antiviral effect, it raises the possibility that Brevinin-2-related peptides could have similar inhibitory effects on bacterial protein synthesis, a hypothesis that warrants further investigation.
Effects on Cellular Energetics and Viability
Mitochondrial Membrane Potential: A key indicator of cellular health is the maintenance of the mitochondrial membrane potential (ΔΨm). Studies on Brevinin-2R have demonstrated its ability to induce a decrease in the mitochondrial membrane potential in various cancer cell lines. nih.gov This disruption of the ΔΨm is an early event in Brevinin-2R-triggered cell death.
ATP Levels: The electrochemical gradient across the mitochondrial membrane is essential for the production of cellular ATP. Consequently, the disruption of this gradient by Brevinin-2R leads to a rapid decrease in total cellular ATP levels. This depletion of the cell's primary energy currency contributes significantly to the cytotoxic effects of the peptide. nih.gov
These findings suggest that in addition to their direct antimicrobial activities, certain Brevinin-2-related peptides can induce cell death in eukaryotic cells, such as cancer cells, by targeting their energy-producing organelles.
Immunomodulatory and Anti-inflammatory Roles of Brevinin-2-related Peptides
Beyond their direct antimicrobial and cytotoxic effects, Brevinin-2-related peptides have been shown to possess significant immunomodulatory and anti-inflammatory properties, highlighting their complex interactions with the host immune system.
Modulation of Pro-inflammatory Cytokine and Chemokine Release
Brevinin-2-related peptides can either stimulate or suppress the release of pro-inflammatory cytokines and chemokines, depending on the specific peptide, its concentration, and the cellular context.
For example, Brevinin-2R has been shown to increase the expression of IL-1β and IL-6 genes in human liver carcinoma (HepG2) cells in a dose-dependent manner. medilam.ac.ir Similarly, in human lung epithelial adenocarcinoma (A549) cells, Brevinin-2R up-regulates the expression of IL-1β and the chemokine IL-8 .
In contrast, other Brevinin-2-related peptides have demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In a study using peripheral blood mononuclear cells (PBMCs), Brevinin-2GU and B2RP-ERa significantly reduced the release of TNF-α from concanavalin (B7782731) A (ConA)-stimulated cells. nih.gov Furthermore, Brevinin-2GU was also found to reduce the release of IFN-γ from unstimulated PBMCs. nih.gov A novel peptide, brevinin-2MP, was shown to inhibit the LPS-induced production of TNF-α , IL-6 , and MCP-1 in RAW 264.7 cells. researchgate.net
These findings indicate a dual role for Brevinin-2-related peptides in modulating inflammatory responses, with some promoting and others inhibiting the release of key pro-inflammatory mediators.
Regulation of Anti-inflammatory Cytokine Release
In addition to their effects on pro-inflammatory cytokines, certain Brevinin-2-related peptides can enhance the production of anti-inflammatory cytokines, thereby contributing to the resolution of inflammation.
A notable example is B2RP-ERa, which has been shown to significantly increase the secretion of the anti-inflammatory cytokines TGF-β , IL-4 , and IL-10 from both unstimulated and ConA-stimulated PBMCs. nih.gov This activity suggests a therapeutic potential for these peptides in conditions characterized by excessive inflammation.
Regulatory Mechanisms Involving Inflammatory Signaling Pathways
The immunomodulatory effects of Brevinin-2-related peptides are mediated, at least in part, through their influence on key inflammatory signaling pathways.
The MAPK/NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Evidence suggests that some Brevinin-2 peptides can modulate this pathway. For instance, brevinin-2MP has been shown to significantly alleviate the acute inflammatory response in a mouse model, and its mechanism is suggested to involve the MAPK/NF-κB signaling cascades induced by LPS in RAW 264.7 cells. researchgate.net Another study on Brevinin-2GHk also alluded to a potential interaction with the MAPK and AKT signaling pathways. mdpi.com Furthermore, Brevinin-2ISb was found to enhance the innate immune response in C. elegans by activating the DAF-2/DAF-16 signaling pathway, which has parallels to insulin (B600854)/IGF-1 signaling in mammals and can interact with inflammatory pathways. mednexus.org
These findings suggest that Brevinin-2-related peptides can exert their immunomodulatory effects by targeting upstream signaling molecules, thereby controlling the expression of a wide range of inflammatory mediators.
Data Tables
Table 1: Effects of Brevinin-2-Related Peptides on Pro-inflammatory Cytokine and Chemokine Release
| Peptide | Cytokine/Chemokine | Effect | Cell Type | Reference |
| Brevinin-2R | IL-1β | Increased expression | HepG2, A549 | medilam.ac.ir |
| Brevinin-2R | IL-6 | Increased expression | HepG2 | medilam.ac.ir |
| Brevinin-2R | IL-8 | Increased expression | A549 | |
| Brevinin-2GU | TNF-α | Reduced release | ConA-stimulated PBMCs | nih.gov |
| B2RP-ERa | TNF-α | Reduced release | ConA-stimulated PBMCs | nih.gov |
| Brevinin-2GU | IFN-γ | Reduced release | Unstimulated PBMCs | nih.gov |
| brevinin-2MP | TNF-α | Inhibited production | LPS-stimulated RAW 264.7 | researchgate.net |
| brevinin-2MP | IL-6 | Inhibited production | LPS-stimulated RAW 264.7 | researchgate.net |
| brevinin-2MP | MCP-1 | Inhibited production | LPS-stimulated RAW 264.7 | researchgate.net |
Table 2: Effects of Brevinin-2-Related Peptides on Anti-inflammatory Cytokine Release
| Peptide | Cytokine | Effect | Cell Type | Reference |
| B2RP-ERa | TGF-β | Increased secretion | Unstimulated and ConA-stimulated PBMCs | nih.gov |
| B2RP-ERa | IL-4 | Increased secretion | Unstimulated and ConA-stimulated PBMCs | nih.gov |
| B2RP-ERa | IL-10 | Increased secretion | Unstimulated and ConA-stimulated PBMCs | nih.gov |
Lipopolysaccharide (LPS)-Neutralizing Capacity
Brevinin-2-related peptides have demonstrated the ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. This neutralizing activity is a critical aspect of their antimicrobial and immunomodulatory functions. The dense, highly anionic nature of the LPS layer in Gram-negative bacteria can act as a barrier, trapping peptides and preventing them from reaching the inner membrane. nih.gov The disruption of this LPS layer is a necessary step for the peptide to exert its antimicrobial effects. nih.gov
One study on a related peptide, brevinin-1GHd, identified from Hoplobatrachus rugulosus, showed its capability to bind to LPS with a dissociation constant (Kd) value of 6.49 ± 5.40 mM. researchgate.net This binding was associated with the suppression of the release of pro-inflammatory cytokines such as TNF-α, NO, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. researchgate.net The anti-inflammatory effect was mediated through the inactivation of the MAPK signaling pathway. researchgate.net While this study focused on a brevinin-1 (B586460) peptide, it highlights a key mechanism of action that is likely shared among related brevinin peptides. Further research into other novel peptides, such as brevinin-2MP from the frog Microhyla pulchra, also indicates anti-inflammatory effects by reducing the production of nitrite (B80452) and cytokines induced by LPS. researchgate.net
The ability of these peptides to sequester soluble LPS is a mechanism shared by other antimicrobial peptides like the human cathelicidin (B612621) LL-37. frontiersin.org By neutralizing LPS, brevinin-2-related peptides can prevent the excessive inflammatory response that often contributes to the pathology of bacterial infections. frontiersin.org
Influence on Innate Immune Responses in Model Organisms (e.g., DAF-2/DAF-16 pathway in Caenorhabditis elegans)
Research using the model organism Caenorhabditis elegans has revealed that brevinin-2-related peptides can enhance the host's innate immune response to bacterial infections. Specifically, members of the brevinin-2 family have been shown to activate the DAF-2/DAF-16 signaling pathway, which plays a crucial role in the worm's defense against pathogens. mednexus.orgmdpi.com
Studies have demonstrated that treatment with certain brevinin-2 peptides, such as Brevinin-2ISb, can prolong the lifespan of C. elegans infected with methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgmdpi.com This protective effect is linked to the activation of the DAF-2/DAF-16 pathway. mednexus.org Experiments using mutant strains of C. elegans have shown that the protective effects of Brevinin-2ISb are diminished in worms with a non-functional DAF-16 signaling cascade, indicating the essential role of this pathway. mednexus.org
The activation of the DAF-2/DAF-16 pathway by brevinin-2 peptides leads to the upregulation of downstream antimicrobial genes. mednexus.orgmdpi.com For instance, treatment with Brevinin-2ISb has been observed to induce the expression of innate immune genes in C. elegans, including lys-7, spp-1, K05D8.5, and C29F3.7. mednexus.org A sustained and robust expression of the antibacterial gene lys-7 was particularly noted, resulting in increased protein levels and correlating with a reduction in MRSA-mediated death of the host. mednexus.orgmdpi.com
A screening of 13 peptides from the brevinin-2 family identified four peptides—Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa—that significantly improved the survival rate of MRSA-infected worms. mdpi.comfao.org These peptides were also found to upregulate both the mRNA and protein levels of the key antimicrobial gene lys-7 in the DAF-2/DAF-16 pathway. mdpi.comfao.org These findings underscore the role of brevinin-2-related peptides not only as direct antimicrobial agents but also as enhancers of the host's innate immunity. mednexus.orgmdpi.com
Other Bioactivities of Brevinin-2-related Peptides
Insulin-Releasing Properties
Certain brevinin-2-related peptides have been identified to possess insulin-releasing properties, suggesting their potential for development as therapeutic agents for type 2 diabetes. nih.govnih.gov A synthetic this compound (B2RP) demonstrated a significant, concentration-dependent stimulation of insulin release from BRIN-BD11 clonal beta-cells in vitro. nih.gov At a concentration of 1 µM, B2RP stimulated insulin release to 148% of the basal rate, with a maximum response of 222% of the basal rate at 3 µM. nih.govnih.gov Importantly, this insulinotropic effect was not accompanied by an increase in the release of the cytosolic enzyme lactate (B86563) dehydrogenase, indicating that the peptide did not induce cell membrane damage at these concentrations. nih.gov
To enhance the peptide's activity, an analog with increased cationicity, [D4K]B2RP, was synthesized by substituting Aspartic acid at position 4 with Lysine (B10760008). This modification resulted in an enhanced insulin-releasing potency, with a significant stimulation of insulin release (137% of basal rate) at a lower concentration of 0.3 µM, again without causing cytotoxicity. nih.gov In contrast, other analogs with altered amphipathicity and hydrophobicity either showed reduced potency or were toxic to the cells. nih.gov
In vivo studies in mice fed a high-fat diet to induce obesity and insulin resistance showed that administration of [D4K]B2RP significantly enhanced insulin release and improved glucose tolerance following a glucose challenge. nih.gov This suggests that brevinin-2-related peptides could be promising candidates for the development of new treatments for type 2 diabetes. nih.gov
| Peptide | Concentration (µM) | Insulin Release (% of Basal Rate) | Cytotoxicity (Lactate Dehydrogenase Release) |
|---|---|---|---|
| B2RP | 1 | 148% | Not Increased |
| B2RP | 3 | 222% | Not Increased |
| [D4K]B2RP | 0.3 | 137% | Not Increased |
Antitumor Activity Mechanisms
Brevinin-2-related peptides have exhibited preferential cytotoxicity towards malignant cells, indicating their potential as anticancer agents. nih.gov One such peptide, Brevinin-2R, isolated from the skin of the frog Rana ridibunda, has been shown to be effective against a range of cancer cell lines, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), HT29/219 and SW742 (colon carcinomas), L929 (fibrosarcoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). nih.gov A key feature of Brevinin-2R is its semi-selective toxicity towards cancer cells, with lower toxicity observed against primary cells like peripheral blood mononuclear cells (PBMCs), T cells, and human lung fibroblasts. nih.gov
The mechanism of action of Brevinin-2R-induced cell death is distinct and involves a caspase-independent pathway. nih.gov Early indicators of this cell death process include a decrease in the mitochondrial membrane potential (ΔΨm), a reduction in total cellular ATP levels, and an increase in the production of reactive oxygen species (ROS). nih.gov However, caspase activation and the release of apoptosis-inducing factor (AIF) or endonuclease G (Endo G) are not observed as early events. nih.gov
Further investigation into the cell death mechanism has revealed the involvement of the lysosomal-mitochondrial death pathway. nih.gov Brevinin-2R has been found to interact with both early and late endosomes, and inhibitors of lysosomal membrane permeabilization, as well as inhibitors of cathepsin-B and cathepsin-L, can prevent Brevinin-2R-induced cell death. nih.gov The treatment of cells with Brevinin-2R also leads to the formation of autophagosomes, suggesting that autophagy-like cell death is part of the mechanism. nih.gov The involvement of autophagy is further supported by the observation of marked cytoplasmic vacuolization in treated cells. nih.gov
The cytotoxic effect of Brevinin-2R has been shown to be inhibited in cancer cells overexpressing Bcl-2 or a dominant-negative mutant of the pro-apoptotic protein BNIP3, further implicating the mitochondrial pathway in its mechanism of action. nih.gov
| Cancer Cell Line | Cell Type | Sensitivity to Brevinin-2R |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Most Sensitive (LD50: 10-15 µg/ml) |
| Jurkat | T-cell Leukemia | Intermediate Sensitivity (LD50: 20-25 µg/ml) |
| L929 | Murine Fibrosarcoma | Intermediate Sensitivity (LD50: 20-25 µg/ml) |
| BJAB | Murine B-cell Lymphoma | Resistant (LD50: 30-40 µg/ml) |
| A549 | Lung Carcinoma | Sensitive |
| HT29/219 | Colon Carcinoma | Sensitive |
| SW742 | Colon Carcinoma | Sensitive |
Structure Activity Relationship Sar and Peptide Engineering
Impact of Amino Acid Substitutions on Brevinin-2-related Peptide Bioactivity
The substitution of specific amino acids is a cornerstone of peptide engineering, profoundly influencing a peptide's antimicrobial and hemolytic activities.
In one study, strategic substitutions in a this compound (B2RP) from Lithobates septentrionalis yielded significant insights. nih.gov Replacing the negatively charged aspartic acid at position 4 with a positively charged lysine (B10760008) ([Lys4]B2RP) increased the peptide's net positive charge. nih.gov This single change led to a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans, without a significant rise in hemolytic activity. nih.gov Conversely, substitutions designed to increase hydrophobicity, such as replacing lysine at position 16 with leucine (B10760876) or alanine, dramatically increased hemolytic activity by approximately fivefold without improving antimicrobial potency. nih.gov Another substitution, replacing leucine with lysine at position 18, increased both cationicity and amphipathicity but resulted in a decrease in both antimicrobial and hemolytic effects. nih.gov
Similarly, modifications to Brevinin-2GUb involved replacing negatively charged amino acids with lysine to enhance its net positive charge, which improved its bioactivity. nih.gov In a different approach, engineering the N-terminus of a truncated Brevinin-2OS peptide by substituting the naturally occurring L-leucine with its D-amino acid counterpart ([D-Leu2]B2OS(1-22)-NH2) was shown to be a successful strategy. mdpi.comnih.gov This modification maintained antimicrobial efficacy while significantly reducing toxicity to host cells, thereby improving the peptide's therapeutic index. mdpi.comnih.gov
These findings underscore that the effects of amino acid substitutions are highly position- and context-dependent, allowing for the fine-tuning of a peptide's biological profile.
| Parent Peptide | Analog | Substitution | Key Outcome | Source |
|---|---|---|---|---|
| B2RP | [Lys4]B2RP | Asp4 → Lys | Increased antimicrobial potency with no significant change in hemolysis. nih.gov | nih.gov |
| B2RP | [Leu16]B2RP / [Ala16]B2RP | Lys16 → Leu / Ala | ~5-fold increase in hemolytic activity with no improvement in antimicrobial potency. nih.gov | nih.gov |
| B2RP | [Lys18]B2RP | Leu18 → Lys | Decreased both antimicrobial potency and hemolytic activity. nih.gov | nih.gov |
| B2OS(1-22)-NH2 | [D-Leu2]B2OS(1-22)-NH2 | L-Leu2 → D-Leu | Maintained antimicrobial activity while significantly reducing hemolysis, improving the therapeutic index. mdpi.comnih.gov | mdpi.comnih.gov |
| Brevinin-2GUb | tB2U-K | Substitution of negatively charged residues with Lys | Increased net positive charge and enhanced antimicrobial activity. nih.gov | nih.gov |
Role of Net Charge and Hydrophobicity in Activity Profile
The antimicrobial efficacy and selectivity of Brevinin-2-related peptides are governed by a delicate balance between two fundamental physicochemical properties: net positive charge and hydrophobicity. ju.edu.jo
Net Charge: A positive net charge is crucial for the initial interaction between the peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Increasing the cationicity can therefore enhance antimicrobial potency. The rational design of Brevinin-2GUb analogs demonstrated this principle effectively. By systematically increasing the net charge from +3 in the parent peptide to +4 (tB2U-K) and subsequently to +6 (tB2U-6K), researchers achieved a drastic improvement in activity against bacteria and fungi. nih.govresearchgate.net
Hydrophobicity: This property dictates the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. tums.ac.ir However, excessive hydrophobicity is strongly associated with cytotoxicity toward host cells, such as red blood cells (hemolysis), which have zwitterionic membranes. ju.edu.jotums.ac.ir The study of B2RP from Lithobates septentrionalis clearly illustrated this trade-off. Analogs with increased hydrophobicity became more hemolytic without a corresponding gain in antimicrobial strength. nih.gov Similarly, the native Brevinin-2R peptide exhibited higher hemolytic activity than its less hydrophobic analogs, an effect correlated with its greater hydrophobicity. tums.ac.ir
Achieving an optimal therapeutic window requires balancing a sufficiently positive charge to target microbes with a moderate level of hydrophobicity to effectively disrupt their membranes without causing significant damage to host cells.
| Peptide | Net Charge (z) | Hydrophobicity <H> | General Antimicrobial Activity | Source |
|---|---|---|---|---|
| Brevinin-2GUb | +3 | 0.379 | Modest | nih.gov |
| tB2U | +2 | 0.346 | Lost | nih.gov |
| tB2U-α | 0 | 0.501 | Lost | nih.gov |
| tB2U-K | +4 | 0.471 | Improved | nih.gov |
| tB2U-6K | +6 | 0.339 | Drastically Improved | nih.gov |
Influence of Peptide Length and Truncations on Efficacy
Altering the length of Brevinin-2-related peptides through truncation is a powerful strategy to pinpoint the core domains responsible for bioactivity and to eliminate regions that contribute to toxicity. mdpi.com A common feature in many brevinin peptides is a C-terminal cyclic domain known as the "Rana box," formed by a disulfide bridge. nih.govmdpi.com However, the role of this domain is not uniform across the peptide family. mdpi.com
For the highly hemolytic peptide Brevinin-2OS (B2OS), removal of the C-terminal Rana box to create the analog B2OS(1-22)-NH2 proved highly beneficial. mdpi.com This truncation substantially reduced hemolytic activity while preserving potent antimicrobial effects, indicating that for B2OS, the Rana box was a primary determinant of toxicity rather than a requirement for its antimicrobial action. mdpi.com This finding is consistent with studies on other peptides like Brevinin-2GHk, where truncation also led to improved bacterial cell selectivity. nih.govmdpi.com
| Parent Peptide | Truncated Analog | Modification | Effect on Bioactivity | Source |
|---|---|---|---|---|
| Brevinin-2OS (B2OS) | B2OS(1-22)-NH2 | Removal of Rana box | Substantially reduced hemolysis while maintaining antimicrobial activity. mdpi.com | mdpi.com |
| Brevinin-2GUb | tB2U | Removal of Rana box | Resulted in the loss of antimicrobial activity. nih.gov | nih.gov |
Rational Design of this compound Analogs with Enhanced Specificity and Potency
Rational design involves making knowledge-based modifications to a peptide's structure to achieve a desired therapeutic profile. This approach has been successfully used to create this compound analogs with improved potency, enhanced specificity for microbial targets, and reduced host cell toxicity. nih.govnih.govmdpi.com
A compelling example is the engineering of Brevinin-2OS (B2OS), a peptide with potent but highly hemolytic activity. mdpi.comresearchgate.netqub.ac.uk A dual-modification strategy was employed: first, the C-terminal Rana box was truncated to reduce toxicity, and second, an L-leucine at the N-terminus was replaced with a D-leucine. mdpi.com The resulting analog, [D-Leu2]B2OS(1-22)-NH2, exhibited a superior safety profile, with a more than ten-fold reduction in hemolytic activity and a greater than 22-fold improvement in its therapeutic index against Gram-positive bacteria. mdpi.com
Another successful application of rational design focused on Brevinin-2GUb, which has modest initial activity. nih.gov By systematically substituting negatively charged residues with lysine to increase the net positive charge, analogs like tB2U-6K were created. This peptide showed drastically improved potency against a broad range of bacteria and fungi, including clinically relevant isolates. nih.gov
Furthermore, rational design has been used to target specific, high-priority pathogens. The parent this compound (B2RP) and its analog [Lys4]B2RP were found to be potent against multidrug-resistant Acinetobacter baumannii. nih.gov Through further amino acid substitutions, the analogs [Lys4, Lys18]B2RP and [Lys4, Ala16, Lys18]B2RP were developed. These peptides retained their high potency against A. baumannii while demonstrating very low hemolytic activity, showcasing the potential to design pathogen-specific therapeutics. nih.govnih.govresearchgate.net
Proteolytic Stability Studies of Brevinin-2-related Peptides and Analogs
A significant barrier to the clinical use of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.gov Engineering strategies can be employed to enhance the stability of Brevinin-2-related peptides, thereby increasing their potential for in vivo applications.
A study on Brevinin-2R investigated the impact of two specific modifications on its stability against the protease trypsin. tums.ac.ir The strategies involved the creation of a diastereomer (BR-D) by incorporating D-amino acids, and the synthesis of a cyclic analog (BR-C). tums.ac.ir
The results were striking. After a four-hour incubation with trypsin, the unmodified Brevinin-2R peptide retained only 20% of its original antimicrobial activity. tums.ac.ir In contrast, the diastereomer (BR-D), containing D-amino acids that are not recognized by standard proteases, retained 90% of its activity. tums.ac.ir The cyclic analog (BR-C) also showed enhanced stability, retaining 60% of its activity over the same period. tums.ac.ir These findings demonstrate that both the incorporation of D-amino acids and cyclization are effective strategies for significantly improving the proteolytic stability of Brevinin-2-related peptides. tums.ac.ir
| Peptide | Modification | Residual Antimicrobial Activity (%) | Source |
|---|---|---|---|
| Brevinin-2R | None (Parent Peptide) | 20% | tums.ac.ir |
| BR-D | Diastereomer (D-amino acid substitution) | 90% | tums.ac.ir |
| BR-C | Cyclic Analog | 60% | tums.ac.ir |
Research Methodologies and Experimental Models
Peptide Isolation and Purification Techniques (e.g., Chromatography, Mass Spectrometry)
The initial discovery and characterization of Brevinin-2-related peptides often begin with their isolation from natural sources, primarily the skin secretions of frogs. nih.gov A common method involves "shotgun" cloning, where the peptide's precursor-encoding cDNA is identified, and the deduced amino acid sequence guides its subsequent purification. nih.gov
Purification is typically achieved through a multi-step process heavily reliant on chromatographic techniques. tums.ac.irnih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of this process, separating the peptide from a complex mixture based on its hydrophobicity. tums.ac.irnih.govresearchgate.netresearchgate.net For instance, a C18 column is frequently used, with a linear gradient of an organic solvent like acetonitrile (B52724) in water, both containing trifluoroacetic acid, to elute the peptides. tums.ac.ir Ion-exchange chromatography can also be employed, which separates molecules based on their net charge. waters.com
Once a peptide is purified, its identity and molecular mass are confirmed using mass spectrometry. tums.ac.irnih.govresearchgate.net Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are utilized to verify that the molecular weight of the synthetic or purified peptide matches its calculated theoretical mass. nih.gov
Chemical Synthesis Approaches (e.g., Solid Phase Peptide Synthesis)
To obtain larger quantities of Brevinin-2-related peptides for extensive biological testing and to create structural analogs, chemical synthesis is the method of choice. tums.ac.irnih.gov Solid-phase peptide synthesis (SPPS) is the most widely used approach for this purpose. tums.ac.irnih.govmdpi.combachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.compeptide.com
The process begins with the C-terminal amino acid being attached to the resin. bachem.com Each subsequent amino acid, with its alpha-amino group temporarily protected (commonly with an Fmoc group), is then coupled to the free N-terminus of the growing peptide chain. tums.ac.irpeptide.com The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. bachem.com After the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid. tums.ac.irresearchgate.net The crude peptide is then purified, most commonly by RP-HPLC, to achieve a high degree of purity (often >95%). tums.ac.ir
In vitro Assays for Activity Evaluation
A fundamental assessment of the antimicrobial activity of Brevinin-2-related peptides is the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a particular microorganism. nih.govtandfonline.comnih.govuaeu.ac.ae This is typically determined using a broth microdilution method in 96-well plates. nih.govtandfonline.comubc.ca In this assay, serial dilutions of the peptide are incubated with a standardized concentration of bacteria or fungi, and the absorbance is measured after a specific incubation period to assess microbial growth. nih.gov
The MBC is the lowest concentration of the peptide that results in the death of 99.9% of the initial microbial population. nih.govnih.gov To determine the MBC, aliquots from the wells of the MIC assay that show no visible growth are plated on agar (B569324) plates. nih.govubc.ca The lowest peptide concentration that prevents colony formation after incubation is considered the MBC. ubc.ca
Below is an interactive table summarizing the MIC values of Brevinin-2-related peptide and its analogs against various microorganisms.
| Peptide | Organism | MIC (µM) | Source |
|---|---|---|---|
| Brevinin-2GUb | S. aureus | >512 | nih.gov |
| Brevinin-2GUb | E. coli | 128-256 | nih.gov |
| B2RP | A. baumannii | 3-6 | nih.gov |
| [Lys4]B2RP | A. baumannii | 1.5-3 | nih.gov |
| Brevinin-GR23 | S. aureus | 16 | tandfonline.com |
A key mechanism by which many antimicrobial peptides, including Brevinin-2-related peptides, exert their effects is by disrupting the integrity of microbial cell membranes. nih.govnih.gov Membrane permeabilization assays are therefore crucial for elucidating their mode of action. nih.gov The SYTOX Green uptake assay is a widely used method for this purpose. nih.govresearchgate.net
SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. nih.govliverpool.ac.uk However, when the membrane is compromised by a peptide, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. nih.govresearchgate.net This increase in fluorescence can be monitored over time using a fluorometer to provide a real-time measure of membrane permeabilization. nih.gov For example, Brevinin-2GHk and its analogs have been shown to cause a significant increase in SYTOX Green fluorescence in S. aureus, indicating their ability to disrupt the bacterial plasma membrane. nih.gov
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. The ability of Brevinin-2-related peptides to inhibit biofilm formation and eradicate established biofilms is a significant area of research. nih.govtandfonline.com
Anti-biofilm assays are typically performed in 96-well plates. mdpi.com To assess the inhibition of biofilm formation, bacteria are incubated with various concentrations of the peptide from the outset. mdpi.com After an incubation period, the planktonic bacteria are washed away, and the remaining biofilm is stained with a dye such as crystal violet. mdpi.com The amount of dye retained, which is proportional to the biofilm mass, is then quantified by measuring the absorbance. mdpi.com
To evaluate the eradication of pre-formed biofilms, the biofilm is allowed to establish first, and then treated with the peptide. nih.gov The same staining and quantification method is then used to determine the extent of biofilm removal. nih.gov For instance, Brevinin-2GUb was found to inhibit the formation of S. aureus, MRSA, and E. coli biofilms at high concentrations, but had limited activity in eradicating established biofilms. nih.gov
Beyond their direct antimicrobial effects, Brevinin-2-related peptides can also modulate the host immune response. nih.govmedilam.ac.ir The immunomodulatory properties of these peptides are often investigated using cell-based assays. For example, the effect of Brevinin-2GU and a this compound on cytokine release from peripheral blood mononuclear cells (PBMCs) has been assessed. nih.govnih.gov These studies have shown that certain Brevinin-2 (B1175259) peptides can reduce the release of pro-inflammatory cytokines like TNF-α from stimulated PBMCs. nih.govnih.gov
The cytotoxic effects of Brevinin-2-related peptides on mammalian cells are a critical aspect of their preclinical evaluation. nih.govmedilam.ac.irnih.gov The MTT assay is a common colorimetric method used to assess cell viability. nih.govmedilam.ac.irresearchgate.netmdpi.com This assay measures the metabolic activity of cells, which is indicative of their viability. mdpi.com A variety of cell lines are used to evaluate cytotoxicity, including cancer cell lines like the human liver carcinoma cell line (HepG2) and human keratinocyte cell lines like HaCaT. nih.govmedilam.ac.ir For example, Brevinin-2R was found to have low toxicity against HepG2 cells, reducing cell growth by only about 24%. medilam.ac.ir In contrast, Brevinin-2GUb showed a more potent cytotoxic effect on HaCaT cells, with an IC50 of 68 µM. nih.gov
The following interactive table provides a summary of the cytotoxic activity of Brevinin-2GUb and its analogs on HaCaT cells.
| Peptide | IC50 on HaCaT cells (µM) | Source |
|---|---|---|
| Brevinin-2GUb | 68.0 | nih.gov |
| tB2U | 381.6 | nih.gov |
| tB2U-α | 228.0 | nih.gov |
| tB2U-K | 883.2 | nih.gov |
| tB2U-6K | 346.8 | nih.gov |
| 7-tB2U-K | 485.3 | nih.gov |
| 14-tB2U-K | 572.6 | nih.gov |
Structural Characterization Techniques (e.g., Circular Dichroism, Nuclear Magnetic Resonance)
The structural analysis of Brevinin-2-related peptides is crucial for understanding their biological functions and for designing analogues with improved therapeutic properties. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the secondary and tertiary structures of these peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used method to investigate the secondary structure of peptides in different environments. For Brevinin-2-related peptides, CD analysis has revealed that their conformation is often dependent on the solvent environment, mimicking aqueous versus membrane-like conditions.
In aqueous solutions, such as phosphate (B84403) buffer, many Brevinin-2-related peptides and their analogues exhibit a random coil structure. tums.ac.ir However, in the presence of membrane-mimicking solvents like trifluoroethanol (TFE), they typically adopt a predominantly α-helical conformation. tums.ac.irnih.gov This transition from a random coil to an α-helix is a common feature of many antimicrobial peptides and is believed to be important for their interaction with and disruption of microbial membranes. nih.gov
Studies on Brevinin-2R and its analogues have shown that modifications, such as the incorporation of D-amino acids or cyclization, can influence the α-helical content. tums.ac.ir For instance, the introduction of a D-Leu residue in Brevinin-2R analogues was found to destabilize the α-helical structure, leading to a decrease in α-helical content as measured by CD spectroscopy. tums.ac.ir The α-helicity of these peptides is often correlated with their biological activities. tums.ac.ir
Interactive Data Table: Secondary Structure of Brevinin-2R and Analogues
| Peptide | Environment | Secondary Structure | α-Helical Content (%) |
| Brevinin-2R | 50% TFE | α-helical | High |
| BR-D (D-Leu analogue) | 50% TFE | Reduced α-helix | Lower than Brevinin-2R |
| BR-C (cyclic analogue) | 50% TFE | Reduced α-helix | Lower than Brevinin-2R |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their atomic-level architecture. nmims.edu For peptides, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign proton resonances and determine spatial proximities between atoms. youtube.com
The general workflow for determining a peptide's structure by NMR involves:
Sample Preparation: The peptide is dissolved in a suitable solvent, often with D₂O to exchange labile protons. nmims.edu
Data Acquisition: A series of 1D and 2D NMR experiments are performed. TOCSY experiments are used to identify the spin systems of individual amino acid residues, while NOESY experiments provide information on through-space interactions between protons that are close in proximity (< 5-6 Å), which is crucial for defining the peptide's fold. youtube.com
Resonance Assignment: The collected spectra are analyzed to assign specific proton signals to their respective amino acids in the peptide sequence. youtube.com
Structural Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints, are used in computational programs to calculate a family of structures consistent with the experimental data. youtube.com
While the general methodology is well-established for peptides, specific detailed NMR structural studies for a peptide explicitly named "this compound" are not extensively documented in publicly available literature. However, this standard approach would be the method of choice for elucidating its precise 3D conformation in various environments.
Molecular and Genetic Analyses
Molecular and genetic analyses are fundamental to understanding the biosynthesis of Brevinin-2-related peptides and their effects on host gene expression.
Gene Cloning and Expression
The production of recombinant Brevinin-2-related peptides for research purposes often involves gene cloning and expression in microbial systems like Escherichia coli. For example, the coding sequence for Brevinin-2GU, a peptide with insulin-releasing activity, was cloned into the pET32a(+) vector. nih.gov This vector allows the peptide to be expressed as a thioredoxin (Trx) fusion protein, which can enhance solubility and stability. nih.gov In one study, the expression level of the Trx-Brevinin-2GU fusion protein reached up to 45% of the total cell proteins in E. coli. nih.gov Following expression, the fusion protein is purified, often using affinity chromatography, and then cleaved by a specific protease, such as Factor Xa, to release the mature, functional peptide. nih.gov A similar approach was used for the expression of Brevinin-2R. nih.gov
Real-Time PCR (qPCR)
Quantitative real-time PCR (qPCR) is a sensitive technique used to measure the expression levels of specific genes. In the context of this compound research, qPCR has been employed to investigate how these peptides modulate the host's innate immune response.
In studies using the nematode Caenorhabditis elegans as a model for infection, treatment with Brevinin-2 family peptides was shown to upregulate the expression of host defense genes. mdpi.comfao.org Specifically, the expression of the antimicrobial gene lys-7, which is part of the DAF-2/DAF-16 innate immune pathway, was significantly increased in MRSA-infected C. elegans treated with peptides like Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa. mdpi.comfao.org The fold change in gene expression is typically calculated using the 2-ΔΔCt method. mednexus.org These studies demonstrate that Brevinin-2-related peptides not only have direct antimicrobial activity but also enhance the host's ability to fight infection by modulating its immune gene expression. mdpi.comfao.orgmednexus.org
5'-Rapid Amplification of cDNA Ends (5'-RACE)
5'-RACE is a PCR-based technique used to determine the 5' end of messenger RNA (mRNA) transcripts. fao.org This is particularly useful when the full-length sequence of the gene encoding a peptide is unknown. The method involves reverse transcribing the mRNA of interest using a gene-specific primer, followed by the addition of a homopolymeric tail to the 3' end of the resulting cDNA. fao.org Subsequently, PCR is performed using a primer complementary to the tail and a nested gene-specific primer to amplify the 5' end of the cDNA. fao.org This technique is a crucial step in obtaining the complete coding sequence of novel this compound precursors, which includes the signal peptide and propeptide regions, allowing for a better understanding of their biosynthesis and post-translational processing.
Dual-Luciferase Reporter Gene Assays
The dual-luciferase reporter assay is a powerful tool for studying gene regulation and the activity of signaling pathways. mdpi.com This system uses two different luciferase enzymes, typically Firefly and Renilla luciferase, expressed from separate vectors. researchgate.net The experimental reporter (Firefly luciferase) is placed under the control of a promoter or regulatory element of interest, while the control reporter (Renilla luciferase) is driven by a constitutive promoter and serves as an internal control to normalize for variations in cell number and transfection efficiency. mdpi.com
In the context of this compound research, this assay could be used to investigate how these peptides influence the transcriptional activity of specific host immune response genes. For example, the promoter of an immune-related gene like lys-7 could be cloned upstream of the Firefly luciferase gene. Cells would then be treated with a this compound, and the resulting change in luciferase activity would provide a quantitative measure of the peptide's effect on the promoter's activity. This approach offers a sensitive and efficient way to screen for peptides that can modulate specific signaling pathways and to dissect the molecular mechanisms underlying their immunomodulatory effects.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to study protein-nucleic acid interactions. mdpi.com It is based on the principle that a protein-DNA or protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid. mdpi.com While there are no specific reports of EMSA being used in the study of Brevinin-2-related peptides, this technique could be employed to investigate if these peptides or the proteins they influence can directly bind to regulatory regions of DNA, such as promoters or enhancers of immune genes. This would help to determine if the observed changes in gene expression are due to a direct interaction with the transcriptional machinery or an indirect effect through signaling cascades.
In vivo (Non-mammalian) Model Systems for this compound Research
The greater wax moth, Galleria mellonella, is an increasingly popular in vivo model for studying the efficacy of antimicrobial agents. Its immune system shares structural and functional similarities with the innate immune system of vertebrates, making it a valuable tool for preliminary assessments of antimicrobial compounds.
In a study of Brevinin-2GUb and its analogues, the G. mellonella infection model was used to verify the in vivo antimicrobial activity of these peptides against Escherichia coli. researchgate.net This model allows for the assessment of a peptide's ability to combat infection in a living organism, providing insights into its potential therapeutic efficacy that cannot be obtained from in vitro assays alone. The use of insect models like G. mellonella offers a cost-effective and ethically sound alternative to vertebrate models for the initial in vivo screening of novel antimicrobial peptides. researchgate.netunl.pt
The nematode Caenorhabditis elegans has emerged as a powerful model organism for studying host-pathogen interactions and for screening new anti-infective compounds. Its well-characterized genetics and conserved innate immune pathways make it an ideal system for investigating the mechanisms of action of antimicrobial peptides. mdpi.com
Several studies have utilized a C. elegans-MRSA infection model to evaluate the therapeutic potential of Brevinin-2 family peptides. mdpi.comfao.org In these assays, C. elegans are infected with methicillin-resistant Staphylococcus aureus (MRSA) and then treated with the peptides. The survival rate of the nematodes is monitored over time to assess the efficacy of the treatment.
Research has shown that several Brevinin-2 family peptides, including Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, significantly increase the survival rate of MRSA-infected C. elegans. mdpi.com For example, Brevinin-2ISb and Brevinin-2TSa were found to increase the survival rate by at least 6.3-fold after 96 hours of treatment. mdpi.com
Interactive Data Table: Survival Rate of MRSA-Infected C. elegans Treated with Brevinin-2 Family Peptides
| Peptide | Survival Rate Increase (after 96h) | Reference |
| Brevinin-2 | ~4.2-fold | mdpi.com |
| Brevinin-2-OA3 | ~4.2-fold | mdpi.com |
| Brevinin-2ISb | >6.3-fold | mdpi.com |
| Brevinin-2TSa | >6.3-fold | mdpi.com |
Furthermore, these studies have demonstrated that the protective effect of these peptides is not solely due to their direct bactericidal activity but also involves the modulation of the host's innate immune system. As mentioned previously, treatment with these peptides leads to the upregulation of key immune genes, such as lys-7, through the DAF-2/DAF-16 signaling pathway, thereby enhancing the nematode's ability to clear the infection. mdpi.commednexus.orgbiomedres.us
Computational and Bioinformatics Approaches
Computational and bioinformatics methodologies are integral to the study of Brevinin-2-related peptides, offering powerful tools for analyzing their sequence, evolutionary relationships, and three-dimensional structures. These in silico approaches provide valuable insights that complement experimental findings, guiding the rational design of novel peptide analogs with enhanced therapeutic properties.
Sequence Homology and Phylogenetic Analysis
Sequence homology and phylogenetic analysis of Brevinin-2-related peptides are crucial for understanding their evolutionary origins, classifying new members of the family, and identifying conserved regions that may be important for their biological function.
Members of the Brevinin-2 family of antimicrobial peptides generally exhibit a low degree of sequence similarity, which has led to them being classified under different names in various studies, such as rugosin, gaegurin, and nigrocin. researchgate.net Despite this diversity, some conserved features are discernible. Many Brevinin-2 peptides are characterized by a "Rana box," a disulfide-bridged heptapeptide (B1575542) cyclic motif at the C-terminus. nih.gov However, there is significant variation in the primary structures of these peptides. nih.gov For instance, within the Brevinin-2 family, only a few amino acid positions are highly conserved, including a lysine (B10760008) residue and two cysteine residues that form the Rana box. researchgate.net Some studies have identified four conserved amino acid residues: Lys15, Cys27, Lys28, and Cys33. researchgate.net
Multiple sequence alignments are a fundamental tool for comparing the amino acid sequences of different Brevinin-2-related peptides. These alignments help to highlight conserved residues and regions of variability. For example, an alignment of Brevinin-2 peptides effective against Gram-positive bacteria reveals both conserved positions and regions of high diversity. mdpi.comresearchgate.net
Table 1: Sequence Alignment of Selected Brevinin-2 Family Peptides
| Peptide Name | Sequence | Length (Amino Acids) |
|---|---|---|
| Brevinin-2 | GLLDSLK GFAATAG KGVLQSLLS TASKCLAKTC | 32 |
| Brevinin-2-OA3 | GLLDSLK GFAATAG KGVLQSLLS TASKCLAKTC | 32 |
| Brevinin-2ISb | GLLGSLK GFAKTAG KGVLQSLLS TASKCLAKTC | 32 |
| Brevinin-2TSa | GLLGSLK GFAKTAG KGVLQSLLS TASKCLAKTC | 32 |
Note: This table is based on a representative alignment and is for illustrative purposes. The sequences can show variations between different studies and databases.
Phylogenetic analysis, often based on these sequence alignments, is employed to infer the evolutionary relationships between different Brevinin-2-related peptides and, by extension, the frog species from which they are isolated. Cladistic analysis, which focuses on shared derived characteristics, has been used to support the close phylogenetic relationship between frog species based on the primary structures of their Brevinin-2 peptides. For example, such analysis has supported a close relationship between Rana pirica (the Hokkaido frog) and Rana ornativentris (the Japanese mountain brown frog). researchgate.netnih.gov Phylogenetic trees constructed from the amino acid sequences of Brevinin-2 peptides serve as valuable phylogenetic biomarkers for studying the evolutionary relationships among species of the Ranidae family. mdpi.com
Structure Prediction and Molecular Modeling (e.g., Pep-fold3, ColabFold)
Predicting the three-dimensional (3D) structure of Brevinin-2-related peptides is essential for understanding their mechanism of action and for designing new peptides with improved activity and selectivity. Computational tools like Pep-fold3 and ColabFold are instrumental in this process.
Brevinin-2-related peptides are known to adopt an amphipathic α-helical conformation, particularly in membrane-mimicking environments, which is a key feature of many antimicrobial peptides. researchgate.netmdpi.com This helical structure facilitates their interaction with and disruption of microbial cell membranes.
Pep-fold3 is a de novo peptide structure prediction server that can generate 3D models of peptides from their amino acid sequences. nih.gov It has been successfully used to predict the secondary and tertiary structures of Brevinin-2-related peptides and their analogs. For instance, a study on Brevinin-2GUb and its derivatives used Pep-fold3 to predict their secondary structures, which were then used to generate 3D models. nih.gov The predictions revealed that these peptides predominantly form α-helical structures, with some regions of coil and extended conformations. nih.gov
Table 2: Predicted Secondary Structure Elements of Brevinin-2GUb and its Analogs using Pep-fold3
| Peptide | Predicted Secondary Structure |
|---|---|
| Brevinin-2GUb | Predominantly α-helical with coil regions |
| tB2U | Mainly α-helical |
| tB2U-α | α-helical |
| tB2U-K | α-helical |
| 14-tB2U-K | α-helical with some coil |
| 7-tB2U-K | Coil and extended |
| tB2U-6K | α-helical |
Note: This table is a qualitative summary based on the visual representations of Pep-fold3 predictions from the cited study. nih.gov
ColabFold is another powerful tool that utilizes deep learning, specifically a modified version of AlphaFold2, to predict protein and peptide structures with high accuracy. mdpi.com It has been used to predict the 3D structures of various antimicrobial peptides, including members of the Brevinin-2 family. mdpi.com A key output of ColabFold is the predicted Local Distance Difference Test (pLDDT) score, which is a per-residue confidence measure on a scale of 0-100. mdpi.comebi.ac.uk A higher pLDDT score indicates a higher confidence in the predicted local structure. mdpi.comebi.ac.uk
Table 3: Interpretation of ColabFold pLDDT Confidence Scores
| pLDDT Score Range | Confidence Level | Interpretation |
|---|---|---|
| > 90 | Very high confidence | The local structure is well-predicted. |
| 70-90 | High confidence | The backbone is likely correct. |
| 50-70 | Low confidence | The local structure may be incorrect. This can also indicate flexible or disordered regions. |
| < 50 | Very low confidence | The region is likely disordered or the prediction is unreliable. |
Note: This table provides a general guide to interpreting pLDDT scores as described in the literature. mdpi.comebi.ac.uk
Evolutionary Biology and Ecological Significance
Gene Duplication and Diversification Events in Brevinin-2-related Peptide Evolution
The remarkable diversity observed within the Brevinin superfamily is a direct consequence of extensive gene duplication and subsequent diversification. nih.govnih.gov These evolutionary processes have created a multi-locus system for AMPs in many amphibian species. nih.gov For example, research on Rana arvalis and Rana temporaria has demonstrated that individual frogs possess multiple copies of Brevinin genes. nih.gov This genetic redundancy provides the raw material for evolutionary innovation.
Following a gene duplication event, the duplicated gene can accumulate mutations independently of the original gene. This can lead to three primary outcomes: the new gene can become non-functional (a pseudogene), it can retain the original function (increasing the dosage of the peptide), or it can evolve a new function (neofunctionalization) or subdivide the original function (subfunctionalization). In the context of Brevinin-2-related peptides, this process has resulted in a vast array of peptide sequences, each with potentially distinct antimicrobial spectra or other biological activities. nih.gov
The evolutionary history of these peptides is characterized by repeated cycles of gene duplication followed by periods of evolutionary divergence. nih.gov This is evident in the complex relationships between different AMP families, such as Brevinin and Temporin, which appear to have diverged from common ancestral genes following duplication events. nih.gov This continuous generation of novelty is a key strategy for amphibians to counter the constant and evolving threat of microbial pathogens. biorxiv.org
Adaptive Evolution of Brevinin-2-related Peptides in Amphibian Host Defense
The evolution of Brevinin-2-related peptides is strongly driven by adaptive pressures, primarily the relentless arms race between amphibians and pathogenic microorganisms. biorxiv.org As components of the innate immune system, these peptides must constantly evolve to remain effective against rapidly evolving bacteria and fungi. nih.govnih.gov Evidence for this adaptive evolution comes from molecular genetic studies that reveal signatures of positive selection within the genes encoding these peptides.
Analysis of Brevinin gene sequences in ranid frogs has identified strong positive, or diversifying, selection acting specifically on the region that codes for the mature peptide—the functional part of the molecule. nih.gov This indicates that mutations leading to changes in the amino acid sequence of the peptide have been preferentially retained in the population, likely because they conferred a survival advantage by improving the peptide's ability to kill pathogens.
This rapid evolution results in a high degree of variation in Brevinin peptides even among closely related species or different populations of the same species. This diversity is considered a crucial adaptive trait, as it minimizes the likelihood of pathogens developing widespread resistance to any single peptide. nih.gov The host, by maintaining a diverse arsenal (B13267) of AMPs, presents a multi-faceted chemical defense that is difficult for microbes to overcome.
Role in Amphibian Innate Immunity and Survival in Diverse Environments
Brevinin-2-related peptides are fundamental components of the amphibian innate immune system, providing an immediate, non-specific line of defense against infection. nih.govmdpi.com Secreted from granular glands in the skin upon stress or injury, these peptides form a chemical barrier that protects the host from a wide array of environmental pathogens. nih.gov The survival of amphibians in diverse and often microbe-rich habitats, such as ponds and forests, is heavily reliant on the efficacy of this defensive system. nih.gov
The primary mechanism of action for most Brevinin-2 (B1175259) peptides is the disruption of microbial cell membranes, leading to cell death. nih.gov They exhibit broad-spectrum activity, potently inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. nih.govuaeu.ac.ae For example, the this compound (B2RP) from Lithobates septentrionalis and its synthetic analogs have shown potent activity against multidrug-resistant strains of Acinetobacter baumannii, a bacterium of significant public health concern. uaeu.ac.ae
| Peptide Name | Source Organism | Documented Biological Activity | Reference |
|---|---|---|---|
| This compound (B2RP) | Lithobates septentrionalis (Mink Frog) | Broad-spectrum antimicrobial activity; potent against multidrug-resistant Acinetobacter baumannii. | uaeu.ac.ae |
| Brevinin-2MP | Microhyla pulchra | Antimicrobial (destroys bacterial membranes) and anti-inflammatory (regulates cytokine secretion). | nih.gov |
| Brevinin-2Ta | Pelophylax nigromaculatus | Antimicrobial and promotes healing of infected wounds by reducing inflammation and enhancing re-epithelialization. | frontiersin.org |
| Brevinin-2R | Rana ridibunda | Antimicrobial against bacteria and fungi with low hemolytic activity; studied for anticancer properties. | nih.govresearchgate.net |
| Brevinin-2GUb | Hylarana güntheri | Antimicrobial and insulin-releasing properties. | nih.govnih.gov |
Concluding Perspectives and Future Research Directions
Unanswered Biological Questions Regarding Brevinin-2-related Peptides
Despite advancements in the study of Brevinin-2-related peptides, several fundamental biological questions remain unanswered, presenting exciting avenues for future investigation. A primary area of uncertainty lies in the precise molecular mechanisms through which these peptides exert their diverse biological effects, including antimicrobial, anticancer, and insulinotropic activities. nih.gov While it is generally understood that their amphipathic α-helical structure plays a crucial role in membrane interaction, the specific receptors or membrane components they target to initiate downstream signaling pathways are largely unknown. For instance, the exact mechanisms behind the insulin-releasing properties of Brevinin-2-related peptide and its analogs remain to be fully elucidated. nih.gov
Another significant knowledge gap is the complete understanding of the biosynthesis and regulation of these peptides in their native amphibian hosts. While it is known that they are produced in the granular glands of frog skin, the specific enzymatic pathways involved in their maturation from precursor proteins and the regulatory factors that control their expression and secretion are not well-defined. researchgate.net Understanding these processes could provide valuable insights into their physiological roles in the frog's innate defense system.
Furthermore, the full spectrum of biological activities of Brevinin-2-related peptides is yet to be explored. While their antimicrobial and anticancer properties have been the focus of much research, their potential roles in other physiological processes, such as immunomodulation and wound healing, are less understood. nih.govnih.gov For example, some studies have shown that certain Brevinin-2 (B1175259) peptides can modulate the release of cytokines, suggesting a potential role in regulating inflammatory responses. nih.gov Delving deeper into these less-explored functions could reveal novel therapeutic applications for these versatile peptides. The evolutionary pressures that have driven the diversification of this peptide family also present an intriguing area for further research. researchgate.net
Emerging Research Avenues and Methodological Innovations in Peptide Studies
The field of peptide research is continually evolving, with new technologies and methodologies offering exciting opportunities to unravel the complexities of Brevinin-2-related peptides. Advances in high-throughput screening methods are enabling the rapid evaluation of large libraries of synthetic peptide analogs for specific biological activities. This allows for a more systematic exploration of structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity.
Sophisticated biophysical techniques are also providing unprecedented insights into peptide-membrane interactions. Techniques such as solid-state NMR spectroscopy and atomic force microscopy can visualize how these peptides insert into and disrupt microbial or cancer cell membranes at the atomic level. This information is invaluable for designing peptides with improved mechanisms of action and reduced toxicity to host cells.
In the realm of synthesis, innovative chemical ligation and peptide synthesis strategies are facilitating the creation of more complex and modified peptide scaffolds. tums.ac.ir This includes the incorporation of non-natural amino acids, cyclization, and the attachment of other molecules to enhance stability, bioavailability, and target specificity. tums.ac.ir For example, the synthesis of diastereomeric and cyclic analogs of Brevinin-2R has been explored to improve proteolytic stability. tums.ac.ir
Furthermore, the application of "omics" technologies, such as genomics, transcriptomics, and proteomics, to amphibian skin secretions is accelerating the discovery of novel Brevinin-2-related peptides and their precursor proteins. This approach provides a more comprehensive understanding of the diversity and evolution of this peptide family. The use of bioinformatics tools to predict the secondary structure and membrane interaction of these peptides is also becoming increasingly important in guiding the rational design of new analogs.
Potential for Development of Novel Biologically Active Peptide Scaffolds and Analogs
The inherent biological activities and structural features of Brevinin-2-related peptides make them excellent scaffolds for the development of novel therapeutic agents. Structure-activity relationship studies have already demonstrated that modifications to the peptide sequence can significantly impact their biological profile. For instance, substituting specific amino acids can enhance antimicrobial potency while reducing hemolytic activity, a critical factor for therapeutic development. nih.gov
One promising area is the design of synthetic analogs with improved selectivity for cancer cells. By modifying the peptide's charge, hydrophobicity, and amphipathicity, it may be possible to create analogs that preferentially target the altered membrane properties of malignant cells, leading to more effective and less toxic anticancer agents. nih.gov The development of analogs like (Lys4, Lys18)B2RP and (Lys4, Ala16, Lys18)B2RP, which retain activity against multidrug-resistant Acinetobacter baumannii but have very low hemolytic activity, highlights the potential of this approach. nih.govnih.gov
Moreover, the this compound structure can serve as a template for creating peptidomimetics, which are small molecules that mimic the structure and function of the native peptide but may have improved pharmacological properties, such as better oral bioavailability and metabolic stability. The functionalization of nanostructures with Brevinin-2-related peptides is another exciting avenue, potentially leading to advanced bionanomaterials with enhanced antimicrobial properties. nih.gov
The exploration of hybrid peptides, where the Brevinin-2-related sequence is combined with other bioactive peptides, could also lead to novel molecules with dual or synergistic activities. For example, combining the antimicrobial properties of a this compound with the cell-penetrating ability of another peptide could enhance its efficacy against intracellular pathogens. The continued investigation into the diverse chemical space of Brevinin-2-related peptides and their analogs holds significant promise for the discovery and development of the next generation of peptide-based therapeutics.
Q & A
How can researchers design experiments to evaluate the structure-activity relationship (SAR) of Brevinin-2-related peptides?
Basic Research Focus
To investigate SAR, start by synthesizing peptide analogs with systematic modifications (e.g., substitutions in α-helical regions or cationic residues) and compare their antimicrobial activity (e.g., MIC assays against S. aureus or MRSA) . Use circular dichroism (CD) spectroscopy to confirm secondary structural changes and correlate these with functional outcomes like membrane disruption or intracellular targeting . Include controls such as Magainin or Cecropin to benchmark activity .
What methodological approaches are recommended to address batch-to-batch variability in synthetic Brevinin-2 peptides?
Basic Research Focus
Request peptide content analysis (via HPLC and mass spectrometry) from synthesis providers to quantify purity and confirm sequence accuracy. For sensitive assays (e.g., cytotoxicity studies), specify requirements like trifluoroacetic acid (TFA) removal (<1%) to minimize solvent interference . Validate peptide solubility across batches using standardized buffers (e.g., PBS or 0.01% acetic acid) and document lyophilization protocols to ensure reproducibility .
How can researchers resolve contradictions in reported MIC values for Brevinin-2 analogs against MRSA?
Advanced Research Focus
Discrepancies may arise from differences in experimental design:
- Strain variability : Use standardized strains (e.g., ATCC 33591) and include clinical isolates to assess broad-spectrum efficacy .
- Assay conditions : Control for pH, cation concentration, and inoculum size, which influence peptide stability and membrane interaction .
- Endpoint criteria : Define MIC as ≥90% inhibition (vs. 50%) to align with CLSI guidelines .
Publish raw data and statistical analyses (e.g., biological/technical replicates) to enhance cross-study comparability .
What strategies optimize Brevinin-2-related peptides for dual antimicrobial and immunomodulatory activity?
Advanced Research Focus
Screen peptide libraries for analogs that activate innate immune pathways (e.g., DAF-2/DAF-16 in C. elegans) while retaining direct antimicrobial effects. Use transcriptomics (RNA-seq) or transgenic reporter strains (e.g., pmk-1::GFP) to quantify immune pathway modulation . Prioritize peptides with balanced charge (+3 to +4) and amphipathic structures, which enhance membrane penetration and intracellular signaling .
How should researchers select Brevinin-2 homologs for comparative functional studies?
Basic Research Focus
Leverage phylogenetic data (e.g., frog species in Hylarana or Amolops genera) to identify homologs with divergent sequences but conserved functional domains . For example, Brevinin-2ISb (from H. guentheri) and Brevinin-2TSa (from A. torrentis) exhibit distinct charge distributions (+3 vs. +4) and MIC profiles, enabling structure-function comparisons . Use the Antimicrobial Peptide Database (APD) to access sequence metadata .
What reporting standards are critical for reproducibility in peptide-array studies of Brevinin-2 interactions?
Advanced Research Focus
Adopt checklists that specify:
- Array fabrication : Substrate type (e.g., cellulose), peptide density, and blocking agents .
- Binding assays : Buffer composition, incubation time, and detection methods (e.g., fluorescence vs. autoradiography) .
- Data validation : Include negative controls (scrambled peptides) and orthogonal assays (e.g., SPR) to confirm interactions . Document these parameters in supplemental materials for peer review .
How can researchers model Brevinin-2’s intracellular mechanisms beyond membrane disruption?
Advanced Research Focus
Use genetic knockouts (e.g., C. elegans mutants deficient in daf-16 or pmk-1) to dissect peptide-induced immune pathways . For tumor cell studies, combine RNAi silencing (e.g., Wnt/β-catenin genes) with proteomics to map signaling cascades . Employ fluorescent probes (e.g., SYTOX Green) to differentiate membrane permeabilization from organelle-specific effects .
What guidelines ensure ethical and replicable preclinical testing of Brevinin-2 analogs in animal models?
Basic Research Focus
Follow NIH preclinical reporting standards, including:
- Animal husbandry : Strain, age, and housing conditions (e.g., C. elegans grown at 20°C on NGM plates) .
- Dosage : Report peptide concentrations in molarity (µM) and vehicle controls (e.g., 0.1% BSA) .
- Outcome measures : Survival curves with log-rank tests and histopathology for toxicity . Submit protocols to institutional ethics committees prior to experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
